molecular formula C13H6F5N3O2 B3020703 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate CAS No. 956825-59-5

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate

Cat. No. B3020703
CAS RN: 956825-59-5
M. Wt: 331.202
InChI Key: XRQJQBGBXNMQDJ-UHFFFAOYSA-N
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Description

The compound of interest, 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate, is a molecule that likely contains a pyrazole core substituted with a cyano group and a trifluoromethyl group, as well as a difluorobenzenecarboxylate moiety. While the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds have been reported, which can offer insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-(trifluoromethyl)pyrazoles, has been achieved through a copper-mediated domino cyclization/trifluoromethylation/deprotection sequence starting from α,β-alkynic tosylhydrazones . This method, which operates under mild conditions and uses TMSCF3 as the trifluoromethyl source, could potentially be adapted for the synthesis of the target compound by incorporating the appropriate difluorobenzenecarboxylate moiety.

Molecular Structure Analysis

Crystal structure and molecular conformation studies of related compounds, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, have been conducted, revealing a triclinic crystal system and various intermolecular interactions that stabilize the structure . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been determined, showing a triclinic system with significant hydrogen interactions and π-π stacking . These studies suggest that the target compound may also exhibit a complex crystal structure with multiple stabilizing interactions.

Chemical Reactions Analysis

The literature does not provide specific reactions for the target compound. However, the synthesis of related pyrazole derivatives often involves multi-component reactions, as seen in the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which are performed in water without a catalyst . Such methodologies could be relevant for the chemical reactions involving the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, the synthesis of 2-amino-3-cyano-4H-chromenes and tetrahydrobenzo[b]pyrans in 2,2,2-trifluoroethanol suggests that similar compounds can be synthesized in metal-free and reusable media, which may also apply to the target compound . Additionally, the use of ionic liquids, such as [bmim][PF6], has been shown to increase the yield of related pyran derivatives, indicating that the target compound's synthesis could benefit from such solvents .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bhat et al. (2016) focused on the synthesis and characterization of a new series of 1,2,3-triazolyl pyrazole derivatives for potential antimicrobial applications. The synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, underscoring their potential as antimicrobial agents (Bhat et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the GABA-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission, and their modulation can lead to various physiological effects.

Mode of Action

The compound acts by inhibiting the GABA-gated chloride channels . This inhibition disrupts the normal functioning of these channels, leading to a range of downstream effects.

Result of Action

The compound exhibits high insecticidal activity . It has a high level of emulation to Plutella xylostella and other insects and has a long duration . This suggests that the compound’s action on GABA-gated chloride channels can lead to potent insecticidal effects.

properties

IUPAC Name

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5N3O2/c1-21-11(6(5-19)10(20-21)13(16,17)18)23-12(22)9-7(14)3-2-4-8(9)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQJQBGBXNMQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate

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